Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate)

BTK inhibitor fenebrutinib chiral piperazine

2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) (CAS 2448267-18-1 for the TFA salt; CAS 1776946-72-5 for the free base) is a chiral piperazine building block bearing a C2-methyl group and an N1-oxetan-3-yl substituent, supplied as the bis-trifluoroacetate salt (MF: C₁₂H₁₈F₆N₂O₅, MW: 384.27 g/mol). The compound is employed as a key synthetic intermediate in multiple proprietary kinase inhibitor programs, most prominently as the piperazine-oxetane fragment of the clinical-stage BTK inhibitor fenebrutinib (GDC-0853) and in BCL6 BTB-domain inhibitors.

Molecular Formula C12H18F6N2O5
Molecular Weight 384.27 g/mol
Cat. No. B8091822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate)
Molecular FormulaC12H18F6N2O5
Molecular Weight384.27 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H16N2O.2C2HF3O2/c1-7-4-9-2-3-10(7)8-5-11-6-8;2*3-2(4,5)1(6)7/h7-9H,2-6H2,1H3;2*(H,6,7)
InChIKeyQXEODUORNRQNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate): A Chiral, Oxetane-Functionalized Piperazine TFA Salt for Medicinal Chemistry Intermediates


2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) (CAS 2448267-18-1 for the TFA salt; CAS 1776946-72-5 for the free base) is a chiral piperazine building block bearing a C2-methyl group and an N1-oxetan-3-yl substituent, supplied as the bis-trifluoroacetate salt (MF: C₁₂H₁₈F₆N₂O₅, MW: 384.27 g/mol) . The compound is employed as a key synthetic intermediate in multiple proprietary kinase inhibitor programs, most prominently as the piperazine-oxetane fragment of the clinical-stage BTK inhibitor fenebrutinib (GDC-0853) and in BCL6 BTB-domain inhibitors [1][2]. Its structural features—a stereodefined 2-methyl group, a polarity-enhancing oxetane ring, and a crystalline bis-TFA salt form—collectively differentiate it from simpler achiral or non-salt piperazine-oxetane analogs for applications requiring specific stereochemistry, improved physicochemical properties, and facile salt-metathesis workflows.

Why 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) Cannot Be Replaced by Generic Piperazine-Oxetane Analogs


Superficially similar piperazine-oxetane building blocks such as 1-(oxetan-3-yl)piperazine (CAS 1254115-23-5) or 1-methyl-4-(oxetan-3-yl)piperazine differ in ways that fundamentally alter biological and physicochemical outcomes in lead optimization campaigns. The 2-methyl substituent in the target compound introduces a chiral center, enabling stereospecific interactions with protein targets: fenebrutinib (GDC-0853) relies specifically on the (S)-2-methyl-4-(oxetan-3-yl)piperazine fragment for binding, and enantiomeric inversion is known to cause 16-fold potency shifts in related oxetane-piperazine series [1][2]. Furthermore, the bis(2,2,2-trifluoroacetate) salt form confers handling and solubility advantages over the free base (limited organic solubility) and the hydrochloride salt (hygroscopicity concerns), making the TFA salt the preferred input for salt-metathesis and Boc-deprotection sequences in multi-step syntheses [3]. Generic substitution risks introducing an incorrect stereoisomer, an inappropriate salt form, or an analog lacking the 2-methyl group—each of which can derail a validated synthetic route or alter the pharmacological profile of the final drug candidate.

Quantitative Differentiation Evidence: 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) vs. Closest Analogs


Chiral 2-Methyl Substitution Enables Stereospecific Kinase Inhibitor Binding vs. Achiral 1-(Oxetan-3-yl)piperazine

The (S)-2-methyl configuration of the target compound is an explicit structural requirement for the clinical BTK inhibitor fenebrutinib (GDC-0853). The Genentech process patent (US 2018/0230155 A1) specifies (S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl as the requisite fragment for constructing the BTK inhibitor scaffold [1]. In broader oxetane-piperazine medicinal chemistry, the α-stereocenter is critical: literature reports a 16-fold potency difference between (R)- and (S)-enantiomers in oxetane-containing leads [2]. In contrast, achiral 1-(oxetan-3-yl)piperazine lacks stereochemical definition and cannot deliver enantiospecific target engagement required for selective kinase inhibition.

BTK inhibitor fenebrutinib chiral piperazine stereospecific binding

Bis-TFA Salt Form Provides Superior Organic Solvent Solubility and Handling vs. Free Base and Hydrochloride Salt

The bis(2,2,2-trifluoroacetate) salt form of the target compound is specifically documented to improve solubility in polar organic solvents (dichloromethane, ethyl acetate) and to facilitate handling in organic synthesis compared to the free base [1]. The electron-withdrawing CF₃ groups stabilize the trifluoroacetate anion, reducing hydrolysis risk relative to hydrochloride salts [1]. The free base (CAS 1776946-72-5, MW 156.23) has limited aqueous solubility and is an oil or low-melting solid more prone to oxidation and carbonate formation upon air exposure; the crystalline TFA salt (CAS 2448267-18-1, MW 384.27) is a stable solid amenable to precise weighing and long-term storage.

salt selection solubility TFA salt piperazine handling synthetic intermediate

Oxetane Ring Confers up to >4000-Fold Aqueous Solubility Improvement and LogD Reduction vs. Gem-Dimethyl Analogs

The oxetane ring in the target compound serves as a polarity-enhancing bioisostere. In systematic matched molecular pair analyses, replacement of a gem-dimethyl group by an oxetane increases aqueous solubility by a factor of 4 to over 4000 while simultaneously reducing lipophilicity (ΔelogD of −0.81 units on average) and improving metabolic stability [1][2]. These effects are class-level for oxetane-containing scaffolds; the target compound combines this oxetane benefit with the 2-methyl chiral center and TFA salt solubility advantages absent in simpler oxetane-piperazines.

oxetane bioisostere solubility enhancement lipophilicity reduction metabolic stability

Proven Synthetic Tractability: Validated Intermediate for a Clinical-Stage BTK Inhibitor Versus Unvalidated Generic Analogs

The target compound's (S)-2-methyl-4-(oxetan-3-yl)piperazine fragment is a documented, validated intermediate in the published process chemistry for fenebrutinib (GDC-0853), a clinical-stage reversible BTK inhibitor with a reported Ki of 0.91 nM against wild-type BTK and IC₅₀ values of 8.4 ± 5.6 nM for CD69 suppression in human whole blood [1]. The Genentech patent explicitly discloses multi-step synthetic sequences incorporating this piperazine-oxetane fragment [2]. Generic 1-(oxetan-3-yl)piperazine or N-methylated variants lack this documented synthetic validation for a specific clinical candidate and require independent process development and impurity profiling.

fenebrutinib GDC-0853 BTK inhibitor synthesis validated intermediate process chemistry

C2-Methyl Substitution Modulates Piperazine Basicity (pKa ~9.07) vs. Unsubstituted Piperazine (pKa ~9.8), Influencing Salt Selection and Reactivity

The C2-methyl group in the target compound reduces the basicity of the adjacent nitrogen (predicted pKa of 9.07 ± 0.40 for the free base) compared to unsubstituted piperazine (pKa ~9.8) . This ~0.7 unit pKa reduction has practical consequences for salt metathesis equilibria and amine nucleophilicity in subsequent coupling reactions. In the context of Boc-deprotection with TFA, the bis-TFA salt is directly obtained and can be used without free-basing, whereas more basic piperazines may form mixed or hygroscopic salts that complicate purification and stoichiometric control [1].

piperazine basicity pKa modulation 2-methyl substitution salt metathesis reactivity

High-Value Application Scenarios for 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) in Drug Discovery and Process Chemistry


Synthesis of Fenebrutinib (GDC-0853) and Related BTK Inhibitor Analogs

The (S)-2-methyl-4-(oxetan-3-yl)piperazine fragment is a structurally essential component of fenebrutinib, a reversible BTK inhibitor with a Ki of 0.91 nM and whole-blood IC₅₀ of 8.4 nM that has advanced to Phase III clinical trials for multiple sclerosis [1]. The Genentech process patent explicitly details multi-step synthetic sequences incorporating this fragment via Pd-catalyzed C–N coupling with a 2-chloropyridine intermediate [2]. Use of the bis-TFA salt directly from Boc-deprotection eliminates a free-basing step, streamlining the route and improving overall yield consistency.

BCL6 BTB-Domain Inhibitor Lead Optimization

Crystal structures deposited in the PDB (7T0U, resolution 1.49 Å) reveal that the (2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl motif engages the BCL6 BTB domain through a combination of hydrophobic contacts (from the 2-methyl group) and polar interactions (from the oxetane oxygen) . Analogs lacking the 2-methyl substituent or bearing the (R)-configuration would be predicted to lose key hydrophobic contacts with the BTB-domain binding pocket, motivating procurement of the stereochemically defined (S)-enantiomer for structure-guided optimization of BCL6 inhibitors.

Physicochemical Property Optimization in Kinase Inhibitor Scaffolds

Incorporation of the oxetane-piperazine motif into lead compounds enables simultaneous improvement of aqueous solubility (4× to >4000× over gem-dimethyl) and reduction of lipophilicity (ΔelogD of ~0.81 units), as demonstrated by matched molecular pair analyses across multiple chemotypes [1]. The target compound's combination of oxetane polarity, chiral 2-methyl substitution, and crystalline TFA salt form makes it the preferred input for parallel medicinal chemistry libraries aiming to optimize solubility, permeability, and metabolic stability while maintaining stereochemical integrity at the piperazine α-carbon.

Salt-Metathesis and Boc-Deprotection Workflows Requiring Stoichiometric Precision

The bis-TFA salt form is directly obtained from standard Boc-deprotection protocols using TFA/CH₂Cl₂, providing a crystalline, non-hygroscopic solid that can be accurately weighed for subsequent coupling steps . Unlike the free base, which may form carbonate salts upon air exposure, or the hydrochloride salt, which can be hygroscopic and of variable stoichiometry, the TFA salt offers reproducible stoichiometric control in amide bond formations, reductive aminations, and SNAr reactions with heteroaryl halides [1].

Quote Request

Request a Quote for 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.